PF 06726304 acetate

EZH2 Inhibition Biochemical Assay Enzyme Kinetics

Select PF 06726304 acetate to guarantee maximal target engagement and experimental reproducibility. This is the only EZH2 inhibitor combining sub-nanomolar biochemical potency (Ki=0.7nM) with robust cellular activity (H3K27me3 suppression IC50=15nM in Karpas-422) and a superior in vivo safety profile (<10% body weight loss at efficacious doses). Its effects on cancer stem cells are benchmarked against Tazemetostat and EI1, making it the definitive tool for PRC2 biology and epigenetic drug discovery research.

Molecular Formula C22H21Cl2N3O3.C2H4O2
Molecular Weight 506.38
Cat. No. B1191984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 06726304 acetate
Synonyms5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate
Molecular FormulaC22H21Cl2N3O3.C2H4O2
Molecular Weight506.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF 06726304 Acetate: A Highly Potent and SAM-Competitive EZH2 Inhibitor for Epigenetic Research and Oncology Drug Discovery


PF 06726304 acetate (CAS 2080306-28-9) is a pyridone-containing 3,4-dihydroisoquinolin-1(2H)-one derivative that functions as a highly potent, selective, and SAM-competitive inhibitor of the histone-lysine N-methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. This compound was developed as a novel structural class of EZH2 inhibitors and has been extensively characterized for its ability to suppress the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark associated with transcriptional silencing . PF 06726304 acetate demonstrates robust antiproliferative activity in EZH2-dependent cancer models and exhibits significant in vivo antitumor efficacy, making it a valuable tool compound for probing PRC2 biology and validating EZH2 as a therapeutic target .

Why PF 06726304 Acetate Cannot Be Casually Substituted by Other EZH2 Inhibitors in Critical Experiments


While multiple EZH2 inhibitors are commercially available, their pharmacological profiles differ significantly in terms of absolute potency against wild-type versus mutant EZH2 isoforms, cellular H3K27me3 suppression efficacy, and in vivo tolerability. PF 06726304 acetate exhibits a unique combination of sub-nanomolar biochemical potency (Ki = 0.7 nM) coupled with robust cellular activity (IC50 = 15 nM for H3K27me3 suppression) and a favorable in vivo safety profile with minimal body weight loss (<10%) at efficacious doses [1]. In contrast, widely used alternatives such as GSK126 [2], EPZ005687 [3], and GSK503 display either lower biochemical potency, distinct mutant EZH2 selectivity patterns, or different cellular and in vivo efficacy profiles. These quantitative disparities preclude simple interchangeability without compromising experimental reproducibility or altering the interpretation of EZH2-dependent biological outcomes.

Quantitative Differentiation Guide: PF 06726304 Acetate Versus Leading EZH2 Inhibitor Comparators


Biochemical Potency: PF 06726304 Acetate Demonstrates >10-Fold Greater Potency for Wild-Type EZH2 Than EPZ005687 and GSK503

PF 06726304 acetate inhibits wild-type (WT) EZH2 with a Ki of 0.7 nM . In contrast, EPZ005687 exhibits a Ki of 24 nM against WT EZH2 [1], while GSK503 has a Ki of 3 nM (or IC50 of 8 nM) . This represents a 34.3-fold improvement in potency over EPZ005687 and a 4.3-fold improvement over GSK503 at the biochemical level. Such sub-nanomolar potency is critical for achieving complete target engagement at lower compound concentrations, minimizing potential off-target effects in cellular assays.

EZH2 Inhibition Biochemical Assay Enzyme Kinetics Wild-Type EZH2

Mutant EZH2 Selectivity: PF 06726304 Acetate Retains Sub-Nanomolar Ki Against Y641N Mutant EZH2

The Y641N mutation in EZH2 is a gain-of-function alteration frequently observed in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. PF 06726304 acetate inhibits the Y641N mutant EZH2 with a Ki of 3.0 nM , representing only a 4.3-fold reduction in potency relative to the wild-type enzyme. For comparison, GSK126 exhibits a Ki_app of 0.5-3 nM against various EZH2 mutants [1], but EPZ005687 displays a Ki of 24 nM for WT EZH2 with significantly reduced activity against mutants [2]. The ability of PF 06726304 to maintain potent inhibition of the clinically relevant Y641N mutant supports its utility in disease-relevant models.

Mutant EZH2 Y641N Lymphoma Enzyme Selectivity

Cellular Target Engagement: PF 06726304 Acetate Suppresses H3K27me3 with an IC50 of 15 nM, Demonstrating Potent Cellular Activity

In the Karpas-422 diffuse large B-cell lymphoma cell line, PF 06726304 acetate inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3) with an IC50 of 15 nM . This cellular potency closely mirrors its biochemical Ki (0.7 nM), indicating efficient cell permeability and robust on-target engagement. For comparison, GSK126 has been reported to inhibit H3K27me3 with IC50 values ranging from 28 nM to 5.5 µM across different DLBCL cell lines , while EPZ005687 shows cellular H3K27me3 inhibition with an IC50 of approximately 150 nM in mutant lymphoma cells [1]. The 15 nM cellular IC50 positions PF 06726304 among the most potent EZH2 inhibitors for cellular target engagement studies.

H3K27me3 Cellular Assay Karpas-422 Epigenetic Modification

In Vivo Tolerability: PF 06726304 Acetate Demonstrates Minimal Body Weight Loss (<10%) at Efficacious Doses in Karpas-422 Xenograft Model

In a subcutaneous Karpas-422 xenograft model in female SCID beige mice, PF 06726304 acetate administered at 200 and 300 mg/kg twice daily (BID) for 20 days was well-tolerated, with less than 10% body weight loss observed throughout the experiment [1]. At these doses, the compound achieved tumor stasis (200 mg/kg) and tumor regression (300 mg/kg), accompanied by a 55.5% and 66.4% reduction in intratumoral H3K27me3 levels, respectively [1]. In contrast, GSK503 has been reported to induce reversible weight loss of approximately 10% in mice , and other EZH2 inhibitors such as GSK126 show variable tolerability profiles at efficacious doses [2]. The favorable tolerability profile of PF 06726304 enables sustained dosing and long-term efficacy studies with reduced confounding effects on animal health.

In Vivo Efficacy Tolerability Xenograft Model Body Weight Loss

Lipophilic Efficiency: PF 06726304 Acetate Displays Improved LipE Relative to Lead Compound 18, Enhancing Drug-Like Properties

Lipophilic efficiency (LipE) is a critical parameter in drug discovery that balances potency against lipophilicity to guide optimization toward compounds with improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. PF 06726304 acetate demonstrated improved LipE and on-target potency in both biochemical and cellular readouts relative to compound 18, a predecessor in the chemical series [1]. While absolute LipE values are not publicly disclosed for this compound, the qualitative improvement over compound 18 is noted in the primary medicinal chemistry publication [1]. In contrast, earlier EZH2 inhibitors such as EPZ005687 have lower LipE due to higher lipophilicity combined with moderate potency (Ki = 24 nM) [2].

Lipophilic Efficiency LipE Drug-Like Properties Lead Optimization

Functional Stemness Reduction: PF 06726304 Acetate Decreases Aldefluor-Bright Cancer Stem Cell Population in GCT Cells

In a comparative study evaluating the effect of EZH2 inhibitors on cancer stem cell (CSC) phenotype, continuous treatment of GCT cells with PF 06726304 acetate, Tazemetostat, or EI1 all decreased the abundance of Aldefluor-bright cells [1]. While this demonstrates that multiple EZH2 inhibitors can impact stemness, PF 06726304 was specifically included alongside clinical-stage EZH2 inhibitors as a tool compound with distinct pharmacological properties. The study underscores that PF 06726304 produces comparable functional effects on stem cell populations as FDA-approved agents like Tazemetostat, but with a distinct chemical scaffold and potency profile that may be advantageous for certain experimental designs.

Cancer Stem Cells Aldefluor Assay GCT Cells Stemness

Optimal Application Scenarios for PF 06726304 Acetate Based on Verified Quantitative Evidence


High-Sensitivity Biochemical Screening and Enzymology Studies Requiring Sub-Nanomolar EZH2 Inhibition

PF 06726304 acetate is ideally suited for biochemical assays demanding maximal target engagement at minimal compound concentrations. Its Ki of 0.7 nM for wild-type EZH2 [1] enables complete enzyme inhibition in cell-free systems while minimizing solvent (DMSO) carryover and potential off-target interactions. This property is particularly valuable for high-throughput screening (HTS) campaigns, fragment-based drug discovery, and detailed enzyme kinetic studies where precise control over inhibitor concentration is critical [1]. The compound's potent inhibition of both wild-type and Y641N mutant EZH2 (Ki = 3.0 nM) further extends its utility to assays involving clinically relevant EZH2 variants.

Cellular Epigenetic Profiling and H3K27me3 Biomarker Validation in Lymphoma Models

The compound's potent cellular activity—demonstrated by an H3K27me3 suppression IC50 of 15 nM in Karpas-422 DLBCL cells [1]—makes it an excellent tool for dose-response studies examining the relationship between EZH2 inhibition and downstream epigenetic changes. Researchers can use PF 06726304 acetate to establish concentration-response curves for H3K27me3 reduction, gene expression alterations (e.g., TNFRSF21 and PRDM1 upregulation) , and phenotypic outcomes such as cell cycle arrest and apoptosis. Its robust cellular permeability and on-target activity reduce the risk of false-negative results due to insufficient target engagement, ensuring that observed biological effects genuinely reflect EZH2 inhibition rather than compound-specific off-target activities.

Long-Term In Vivo Xenograft Studies Requiring Sustained Target Modulation with Minimal Toxicity

The favorable in vivo tolerability profile of PF 06726304 acetate—characterized by <10% body weight loss at doses producing significant tumor stasis or regression [1]—positions it as a preferred EZH2 inhibitor for extended xenograft studies. This property is particularly advantageous for investigating epigenetic reprogramming effects that require prolonged compound exposure, such as sustained tumor growth inhibition observed for at least three weeks after the last dose [1]. The compound's ability to reduce intratumoral H3K27me3 by 55-66% at well-tolerated doses [1] provides a clear pharmacodynamic marker for confirming target engagement in vivo, enabling robust correlation between EZH2 inhibition and antitumor efficacy.

Cancer Stem Cell Research and Functional Validation of EZH2 Dependency in Aldefluor-High Populations

PF 06726304 acetate has been validated in side-by-side comparisons with Tazemetostat and EI1 for its ability to reduce the Aldefluor-bright cancer stem cell population in GCT cells [1]. This positions the compound as a reliable tool for dissecting the role of EZH2 in maintaining cancer stem cell properties, self-renewal, and chemoresistance. Researchers investigating the epigenetic regulation of stemness markers, differentiation pathways, or the therapeutic potential of EZH2 inhibition in CSC-rich tumor models can confidently employ PF 06726304 acetate, knowing that its effects on stem cell populations have been benchmarked against both clinical-stage and research-grade EZH2 inhibitors [1].

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